molecular formula C16H18O4 B8242530 1,4-Benzenedicarboxylic acid, di-3-butenyl ester CAS No. 62680-75-5

1,4-Benzenedicarboxylic acid, di-3-butenyl ester

Cat. No.: B8242530
CAS No.: 62680-75-5
M. Wt: 274.31 g/mol
InChI Key: TVHCSJSGHDPGEW-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, di-3-butenyl ester is an organic compound derived from terephthalic acid It is characterized by the presence of two butenyl ester groups attached to the benzene ring at the 1 and 4 positions

Preparation Methods

The synthesis of 1,4-benzenedicarboxylic acid, di-3-butenyl ester typically involves the esterification of terephthalic acid with 3-buten-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1,4-Benzenedicarboxylic acid, di-3-butenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Benzenedicarboxylic acid, di-3-butenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-benzenedicarboxylic acid, di-3-butenyl ester involves its interaction with specific molecular targets, depending on the application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its ester groups can participate in polymerization reactions, leading to the formation of polymeric networks .

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, di-3-butenyl ester can be compared with other similar compounds such as:

    Phthalic acid esters: These compounds have ester groups attached to the 1,2 positions of the benzene ring.

    Isophthalic acid esters: These compounds have ester groups attached to the 1,3 positions of the benzene ring.

    Terephthalic acid esters: These compounds have ester groups attached to the 1,4 positions of the benzene ring, similar to this compound, but with different alkyl chains.

The uniqueness of this compound lies in its specific ester groups, which impart distinct chemical and physical properties compared to other esters .

Properties

IUPAC Name

bis(but-3-enyl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h3-4,7-10H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHCSJSGHDPGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737734
Record name Dibut-3-en-1-yl benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62680-75-5
Record name Dibut-3-en-1-yl benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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